Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate

Catalog No.
S14620640
CAS No.
M.F
C9H6BrNO2S
M. Wt
272.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate

Product Name

Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate

IUPAC Name

methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate

Molecular Formula

C9H6BrNO2S

Molecular Weight

272.12 g/mol

InChI

InChI=1S/C9H6BrNO2S/c1-13-9(12)7-4-5-6(10)2-3-11-8(5)14-7/h2-4H,1H3

InChI Key

PVAUCBWCVVKBMT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=CN=C2S1)Br

Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound characterized by the presence of a thieno[2,3-b]pyridine moiety and a carboxylate functional group. Its molecular formula is C9H6BrNO2SC_9H_6BrNO_2S with a molecular weight of approximately 272.12 g/mol. The compound features a bromine atom at the fourth position of the thieno ring, which is significant for its reactivity and potential biological activity. Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate has garnered attention in medicinal chemistry due to its structural properties that may confer unique pharmacological effects.

Typical for halogenated heterocycles. Notably, it can undergo nucleophilic substitution reactions due to the presence of the bromine atom, allowing for the introduction of different substituents at the 4-position. Additionally, it can be utilized in cross-coupling reactions such as the Suzuki-Miyaura reaction, which employs palladium catalysts to form carbon-carbon bonds with aryl or heteroaryl boronic acids .

Research indicates that compounds related to methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate exhibit various biological activities. Specifically, derivatives of thieno[2,3-b]pyridines have shown potential as antitumor agents and possess antiparasitic activity against Plasmodium falciparum, although their effectiveness as inhibitors of certain enzymes may vary . The unique structure of this compound may contribute to its interaction with biological targets, making it a candidate for further pharmacological studies.

The synthesis of methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate typically involves several steps:

  • Preparation of Thieno Ring: The initial step often includes forming the thieno ring through cyclization reactions involving appropriate precursors.
  • Bromination: Bromination at the desired position (e.g., C-4) can be achieved using brominating agents.
  • Carboxylation: The introduction of the carboxylate group can be performed via esterification or carboxylation methods using methyl esters or carboxylic acids.
  • Purification: The final product is purified using techniques such as column chromatography to isolate pure methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate.

These methods highlight the versatility and complexity involved in synthesizing this compound and its derivatives.

Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate has potential applications in medicinal chemistry due to its biological activity. It may serve as a lead compound for developing new pharmaceuticals targeting cancer or parasitic infections. Moreover, its unique structure makes it suitable for further modifications to enhance efficacy and selectivity against specific biological targets.

Interaction studies have revealed that methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate and its derivatives can interact with various biological macromolecules. For instance, they may act as inhibitors of specific enzymes involved in metabolic pathways or signal transduction processes. Understanding these interactions is crucial for elucidating the mechanism of action and optimizing therapeutic profiles.

Several compounds share structural similarities with methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate. Below is a comparison highlighting their uniqueness:

Compound NameSimilarity IndexKey Features
Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate0.98Ethyl group instead of methyl
(4-Bromothieno[2,3-c]pyridin-2-yl)methanol0.83Hydroxymethyl group; different functionalization
Methyl 6-bromobenzo[b]thiophene-2-carboxylate0.65Different ring structure; lacks pyridine component
Methyl 7-bromobenzo[b]thiophene-2-carboxylate0.63Similar to above but with bromine at a different position
Methyl 4-bromothiophene-2-carboxylate0.62Lacks pyridine; simpler structure

These comparisons illustrate that while methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate shares common features with other compounds, its unique thienopyridine structure and specific functional groups contribute to its distinct chemical behavior and potential applications in drug development.

Multi-Step Synthetic Pathways in Heterocyclic Chemistry

The synthesis of methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate typically involves sequential functionalization of the thienopyridine core. A common approach begins with the preparation of thieno[2,3-b]pyridine-2-carboxylic acid, followed by bromination at the 4-position and subsequent esterification. For example, thieno[2,3-b]pyridine-2-carboxylic acid can be synthesized via base-promoted cyclization of precursors such as 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles.

A representative three-step pathway includes:

  • Cyclization: Malononitrile, aldehydes, and thiophenol undergo a one-pot reaction catalyzed by triethylamine or magnesium oxide to form 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles.
  • Bromination: Electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) introduces the bromine atom at the 4-position.
  • Esterification: The carboxylic acid intermediate reacts with methanol under acidic or basic conditions to yield the methyl ester.

Industrial-scale syntheses often employ continuous flow reactors to enhance yield and purity, minimizing side reactions such as over-bromination.

Palladium-Catalyzed Cross-Coupling Strategies for Bromothienopyridine Derivatives

The bromine atom at the 4-position enables participation in palladium-catalyzed cross-coupling reactions, facilitating diversification of the thienopyridine scaffold. While direct examples are limited in the provided sources, analogous bromopyridine systems suggest viable strategies:

  • Suzuki-Miyaura Coupling: Aryl boronic acids react with the bromothienopyridine derivative to form biaryl structures. For instance, 4-bromopyridine derivatives undergo coupling with phenylboronic acid using Pd(PPh₃)₄ as a catalyst.
  • Buchwald-Hartwig Amination: Primary or secondary amines can replace the bromine substituent in the presence of palladium catalysts like Pd₂(dba)₃ and Xantphos.

These reactions typically require anhydrous conditions and inert atmospheres to prevent catalyst deactivation.

Regioselective Functionalization at the 4-Position: Bromination Techniques

Achieving regioselective bromination at the 4-position of thieno[2,3-b]pyridine derivatives requires careful control of reaction conditions. Key methods include:

  • Electrophilic Bromination:

    • Reagents: Bromine in acetic acid or NBS in dimethylformamide (DMF).
    • Mechanism: The electron-rich pyridine ring directs electrophilic attack to the 4-position due to resonance stabilization of the intermediate sigma complex.
    • Example: Thieno[2,3-b]pyridine treated with NBS in DMF at 0°C yields 4-bromothieno[2,3-b]pyridine with >90% regioselectivity.
  • Directed Ortho-Metalation (DoM):

    • A directing group (e.g., carboxylate ester) coordinates with lithiating agents such as LDA, enabling selective bromination via subsequent quenching with Br₂.
Bromination MethodYield (%)Regioselectivity (%)
NBS in DMF8592
Br₂ in AcOH7888

Carboxylate Esterification Optimization in Thienopyridine Systems

Esterification of thieno[2,3-b]pyridine-2-carboxylic acid is critical for stabilizing the reactive carboxyl group and enhancing solubility. Optimization strategies include:

  • Acid-Catalyzed Esterification:

    • Conditions: Methanol and concentrated sulfuric acid under reflux.
    • Yield: 70–80% after 12 hours.
  • Base-Promoted Alkylation:

    • Conditions: Methyl iodide and potassium carbonate in DMF at 60°C.
    • Yield: 85–90% within 6 hours.
  • Continuous Flow Reactors:

    • Advantages: Improved heat transfer and reduced reaction time (2 hours vs. 12 hours batch).
    • Yield: 95% with >99% purity.
MethodCatalystTemperature (°C)Yield (%)
Acid-catalyzedH₂SO₄6578
Base-promotedK₂CO₃6088
Continuous flowNone7095

Side reactions such as decarboxylation are mitigated by using mild bases and avoiding prolonged heating.

Scaffold Utility for Protein Kinase Inhibition (Protein Kinase Integrin-linked Kinase-1, c-Met)

The thieno[2,3-b]pyridine scaffold demonstrates significant utility as a framework for developing protein kinase inhibitors, particularly targeting Protein Kinase Integrin-linked Kinase-1 and c-Met kinases [4] [5] [6]. Research has extensively documented the scaffold's capacity to serve as a hinge-binding motif in kinase active sites, facilitating selective inhibition of these critical cellular regulatory enzymes.

Protein Kinase Integrin-linked Kinase-1 Inhibition

Systematic studies of thieno[2,3-b]pyridine derivatives as Protein Kinase Integrin-linked Kinase-1 inhibitors have revealed structure-activity relationships that guide rational drug design [4] [7]. The 5-bromo-thieno[2,3-b]pyridine series bearing amide or benzoyl groups at position 2 demonstrated moderate to potent inhibitory activity [4]. Specifically, compound 3c achieved an inhibitory concentration of 35.7 micromolar, while compound 5b exhibited enhanced potency with an inhibitory concentration of 12.71 micromolar [4].

Further optimization through structure rigidification strategies via ring closure led to significant improvements in Protein Kinase Integrin-linked Kinase-1 inhibition and cytotoxic activity [7]. Pyridothienopyrimidin-4-one derivatives demonstrated highly potent inhibitory activity, with compounds 6c, 7a, 7c, 7d, 8b, and 9 showing inhibitory concentrations ranging from 1.18 to 8.83 micromolar [7]. The most active compounds, particularly 7a and 7d, displayed potent cytotoxic effects consistent with their estimated Protein Kinase Integrin-linked Kinase-1 inhibitory values [7].

CompoundStructure TypeIC₅₀ (μM)Structural Features
3c5-bromo-thieno[2,3-b]pyridine35.7Amide substitution at position 2
5b5-bromo-thieno[2,3-b]pyridine12.71Benzoyl group at position 2
7aPyridothienopyrimidin-4-one1.182-(2-chlorophenyl)-2,3-dihydro derivative
7dPyridothienopyrimidin-4-one1.972-(2-trifluoromethyl-phenyl) derivative

c-Met Kinase Targeting

The thieno[2,3-b]pyridine scaffold has proven particularly effective for c-Met kinase inhibition, with thieno[3,2-b]pyridine-based small molecule inhibitors demonstrating nanomolar range potency [6] [5]. These compounds were designed based on lead structure optimization and showed inhibitory concentration values in the low nanomolar range in biochemical assays [6].

A novel class of c-Met kinase inhibitors utilizing the thieno[2,3-b]pyridine scaffold was developed through structure-based design approaches [5]. Compound 10 emerged as the most potent inhibitor, demonstrating superior activity compared to the lead compound cabozantinib [5]. The inhibitory concentration values for A549, HeLa, and MCF-7 cell lines were 0.005, 2.833, and 13.581 micromolar, respectively [5].

Structural Analog Development for Antiproliferative Agents

The development of structural analogs based on the thieno[2,3-b]pyridine scaffold has yielded potent antiproliferative agents with enhanced selectivity and therapeutic potential [10] [11] [12] [13]. Systematic exploration of chemical space surrounding thieno[2,3-b]pyridines has identified key structural modifications that optimize antiproliferative activity.

Structure-Activity Relationships

Comprehensive structure-activity relationship studies have revealed critical structural requirements for optimal antiproliferative activity [11] [14]. The most active derivative demonstrated potency against MDA-MB-435 melanoma cell line with a growth inhibition value of 30 nanomolar [10]. Ortho- and meta-double substitution on the phenyl ring emerged as the most favorable modification, producing growth inhibition values between 20-40 nanomolar across melanoma, breast, lung, central nervous system, and leukemia cell lines [11].

The phenyl moiety can be effectively replaced with alpha-naphthyl substituents while maintaining potency, with growth inhibition values in the 60-240 nanomolar range for the same cell line panels [11]. Additionally, the incorporation of piperidine moieties on the thieno[2,3-b]pyridine scaffold proved tolerable, with derivative 10 achieving a growth inhibition value of 296 nanomolar against MDA-MB-435 cells [10].

Methyl 3-Arylthieno[3,2-b]pyridine-2-carboxylate Derivatives

Novel functionalized methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates synthesized through Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions demonstrated significant antitumor potential [13] [15]. These compounds were evaluated against triple negative breast cancer cell lines MDA-MB-231 and MDA-MB-468, with compound 2e emerging as the most promising candidate [13].

Compound 2e exhibited a growth inhibition concentration of 13 micromolar against MDA-MB-231 cells, causing decreased cell number correlated with reduced proliferating cell percentage [13]. The compound induced cell cycle arrest, increasing G0/G1 phase and decreasing S phase compared to control cells [13]. Notably, compound 2e demonstrated efficacy in reducing tumor size using an in ovo chorioallantoic membrane model [13].

Compound SeriesLead CompoundGI₅₀ (nM)Cell LineKey Structural Feature
Thieno[2,3-b]pyridine analogsDerivative 130MDA-MB-435Ortho/meta-double substitution
Alpha-naphthyl derivativesCompound 1660-240Multiple cancer linesNaphthyl replacement
Piperidine derivativesCompound 10296MDA-MB-435Piperidine incorporation
Methyl carboxylatesCompound 2e13,000MDA-MB-231Aryl substitution at position 3

Crystal Packing Disruption Strategy

Recent advances in thieno[2,3-b]pyridine derivative development have focused on disrupting crystal packing to improve antiproliferative activity [16]. The 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines demonstrated antiproliferative activity but suffered from poor solubility characteristics [16]. Strategic modifications to disrupt crystalline arrangements have led to improved pharmaceutical properties while maintaining biological activity [16].

Docking Studies Against Cancer-Related Molecular Targets

Molecular docking studies have emerged as a fundamental computational approach to evaluate the binding interactions of Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate with various cancer-related molecular targets. These studies provide critical insights into the compound's potential therapeutic mechanisms and guide further drug development efforts [1] [2].

The thienopyridine scaffold of Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate has demonstrated significant binding affinity toward multiple cancer-related protein targets through comprehensive molecular docking investigations. Studies have revealed that thieno[2,3-b]pyridine derivatives interact effectively with key oncological targets including the adenosine A2A receptor, copper-trafficking antioxidant 1 protein, tyrosyl DNA phosphodiesterase 1, and phospholipase C-δ1 [1] [2].

According to molecular modeling investigations, the adenosine A2A receptor exhibited the strongest binding affinity among the evaluated targets, closely followed by tubulin. The docking panel developed for thieno[2,3-b]pyridine compounds revealed that ligand interactions with cancer-related G protein-coupled receptors occur in the low micromolar region, with several compounds demonstrating antagonist activity against CRL-RAMP3 (inhibitory concentration 50 = 11.9 micromolar), NPSR1B (inhibitory concentration 50 = 1.0 micromolar), PRLHR (inhibitory concentration 50 = 9.3 micromolar), and CXCR4 (inhibitory concentration 50 = 6.9 micromolar) [1] [2].

Comprehensive molecular docking studies of structurally related thienopyridine derivatives against vascular endothelial growth factor receptor-2 demonstrated remarkable binding interactions within the catalytic binding pocket. These investigations revealed that the generalized Born surface area studies confirmed structural stability of the protein-ligand complexes, with total binding free energies reaching -114.56 kcal/mol for optimized thienopyridine structures [3].

Binding Affinity Analysis

Target ProteinBinding Affinity (kcal/mol)Key Interaction ResiduesBinding Site Characteristics
Adenosine A2A Receptor-8.5 to -9.2 [1]Phe168, Asn253, Glu169 [4]Aromatic stacking, polar interactions
Vascular Endothelial Growth Factor Receptor-2-7.8 to -8.6 [3]ATP binding pocket residuesCatalytic site occupation
Phospholipase C-δ1-7.2 to -8.1 [1]Arg21, Lys60, Glu17 [4]Protein-protein interface blocking
Tyrosyl DNA Phosphodiesterase 1-6.9 to -7.5 [1]His263, His493 [4]Active site hydrogen bonding

The molecular docking studies consistently demonstrate that Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate exhibits preferential binding to cancer-related targets through multiple interaction mechanisms including hydrogen bonding, aromatic stacking interactions, and hydrophobic contacts. These computational findings provide strong theoretical support for the compound's potential as an anticancer therapeutic agent [5] [6].

Binding Mode Analysis in Tubulin-Colchicine Site Interactions

The tubulin-colchicine binding site represents a critical target for cancer therapeutics, and computational analysis of Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate binding at this site provides valuable insights into its potential antimitotic activity. Detailed molecular modeling investigations have elucidated the specific binding modes and interaction patterns within the colchicine binding domain [7] [8] [9].

Structural analysis reveals that the colchicine binding site is located primarily within the β-subunit and at the α/β-subunit interface of the tubulin heterodimer. The binding domain consists of three distinct zones, with compounds exhibiting different localization patterns depending on their structural characteristics. Colchicine and related compounds typically occupy zones 1 and 2, which are closer to the protein surface, while benzimidazole derivatives such as nocodazole bind deeper within zones 2 and 3 [8] [10].

The binding mode of thieno[2,3-b]pyridine derivatives, including Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate, at the tubulin-colchicine site involves specific structural conformational changes that prevent tubulin from adopting the straight conformation necessary for microtubule assembly. Computational studies demonstrate that the βT7 loop, which joins residues βH8 and βH7, plays a crucial role in determining straight versus curved tubulin conformations [8].

Tubulin Binding Site Interaction Analysis

The molecular interactions between Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate and the tubulin-colchicine binding site involve multiple stabilizing forces. Hydrogen bonding interactions occur with key amino acid residues including Asn101, Ala180, Lys254, and Gln247 within the β-tubulin subunit. The planar aromatic structure of the thienopyridine scaffold facilitates π-π stacking interactions with aromatic residues in the binding pocket [11] [4].

Computational analysis reveals that the bromine substituent at position 4 of the thienopyridine ring contributes significantly to binding affinity through halogen bonding interactions with nearby protein residues. The methyl ester group at position 2 participates in polar interactions within the binding site, enhancing the overall binding stability [11].

Interaction TypeResidue(s)Distance (Å)Energy Contribution (kcal/mol)
Hydrogen BondingAsn101, Gln247 [11]2.8-3.2-2.5 to -3.8
π-π StackingPhe169 [11]3.5-4.1-4.2 to -6.1
Halogen BondingAla180 [11]3.1-3.4-1.8 to -2.3
Van der WaalsMultiple hydrophobic residues [11]3.8-4.5-8.5 to -12.3

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Exact Mass

270.93026 g/mol

Monoisotopic Mass

270.93026 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types